(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride
CAS No.:
Cat. No.: VC14555106
Molecular Formula: C24H29ClN4O3
Molecular Weight: 457.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H29ClN4O3 |
|---|---|
| Molecular Weight | 457.0 g/mol |
| IUPAC Name | (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C24H28N4O3.ClH/c1-15(2)10-22(24(30)31)28-23(29)20-9-8-17(26-13-18-12-25-14-27-18)11-21(20)19-7-5-4-6-16(19)3;/h4-9,11-12,14-15,22,26H,10,13H2,1-3H3,(H,25,27)(H,28,29)(H,30,31);1H/t22-;/m0./s1 |
| Standard InChI Key | JQRKKNPKMYXQRS-FTBISJDPSA-N |
| Isomeric SMILES | CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)O.Cl |
| Canonical SMILES | CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound is a hydrochloride salt with the molecular formula C₂₄H₂₉ClN₄O₃ and a molecular weight of 457.0 g/mol. Its IUPAC name reflects the stereochemistry at the second carbon (2S), the presence of a 4-(imidazol-5-ylmethylamino)-substituted benzoyl group, and a 4-methylpentanoic acid moiety. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₉ClN₄O₃ |
| Molecular Weight | 457.0 g/mol |
| IUPAC Name | (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride |
| Canonical SMILES | CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)O.Cl |
| PubChem CID | 69892739 |
The stereochemistry and aromatic substituents are critical for its biological activity, particularly its interaction with GGTase-I .
Structural Implications for Activity
The imidazole ring facilitates hydrogen bonding with enzymatic targets, while the 2-methylphenyl group enhances hydrophobic interactions. The 4-methylpentanoic acid segment contributes to solubility and bioavailability in physiological environments. The hydrochloride salt form further improves aqueous solubility, a property validated by its dissolution profile in DMSO and saline .
Synthesis and Purification
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Benzoyl Group Formation: Acylation of 2-methylphenylbenzene with chloroacetyl chloride yields the benzoyl intermediate.
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Imidazole Introduction: Coupling the benzoyl intermediate with 5-(aminomethyl)imidazole under Mitsunobu conditions ensures stereochemical fidelity.
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Amino Acid Conjugation: The final step involves amide bond formation between the benzoyl-imidazole intermediate and 4-methylpentanoic acid, followed by hydrochloride salt precipitation.
Purification Techniques
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Column Chromatography: Silica gel chromatography with a gradient elution (hexane:ethyl acetate) isolates the target compound.
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Crystallization: Recrystallization from ethanol-water mixtures enhances purity (>98% by HPLC).
Biological Activity and Mechanism of Action
GGTase-I Inhibition
The compound (referred to as GGTI-2154 hydrochloride in pharmacological contexts) inhibits GGTase-I with an IC₅₀ of 21 nM, exhibiting >200-fold selectivity over farnesyltransferase (FTase; IC₅₀ = 5,600 nM) . GGTase-I catalyzes the geranylgeranylation of proteins such as Rho GTPases, which regulate cell proliferation and apoptosis. Inhibition disrupts oncogenic signaling, making it a candidate for cancer therapy .
Apoptosis Induction
In A-549 lung adenocarcinoma cells, GGTI-2154 induces caspase-3 activation and DNA fragmentation at 10 μM, confirming pro-apoptotic effects . These findings align with the role of geranylgeranylated proteins in suppressing apoptotic pathways.
Preclinical Research Findings
In Vitro Studies
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Enzyme Kinetics: Competitive inhibition of GGTase-I was demonstrated using radiolabeled geranylgeranyl pyrophosphate ([³H]GGPP) assays .
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Cytotoxicity: IC₅₀ values range from 5–20 μM in breast (MCF-7) and prostate (PC-3) cancer cell lines .
In Vivo Efficacy
| Model | Dosage | Outcome |
|---|---|---|
| MMTV-ν-Ha-Ras transgenic mice | 100 mg/kg/day (s.c.) | Tumor regression within 3 days |
| A-549 xenografts (nude mice) | 50 mg/kg/day (i.p.) | 60% tumor growth inhibition |
Subcutaneous administration in transgenic mice halted tumor progression, while intraperitoneal dosing in xenografts reduced tumor mass without overt toxicity .
Pharmacokinetics and Solubility
Solubility Profile
| Solvent | Solubility |
|---|---|
| DMSO | 250 mg/mL (547 mM) |
| Water (60°C) | 4.76 mg/mL (10 mM) |
Formulation Strategies
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